molecular formula C19H18F4O2 B14764378 Antifungal agent 19

Antifungal agent 19

Cat. No.: B14764378
M. Wt: 354.3 g/mol
InChI Key: BZSUBFFEWPIHQV-BNFWDCBASA-N
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Description

Antifungal agent 19 is a compound used to combat fungal infections. It is part of a broader class of antifungal agents that are crucial in treating various mycoses, particularly in immunocompromised individuals. The compound’s efficacy and safety profile make it a valuable asset in the medical field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antifungal agent 19 involves multiple steps, including the formation of key intermediates through specific reactions. The synthetic route typically includes:

    Formation of the core structure: This involves the use of starting materials that undergo condensation reactions.

    Functionalization: Introduction of functional groups through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents include organic solvents, catalysts, and specific reactants tailored to the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Antifungal agent 19 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific moieties to achieve the desired chemical structure.

    Substitution: Replacement of functional groups with others to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halides and nucleophiles.

Major Products Formed

The major products formed from these reactions are intermediates that lead to the final antifungal compound. Each step is carefully controlled to ensure the desired product is obtained with minimal by-products.

Scientific Research Applications

Antifungal agent 19 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on fungal cell biology and its potential to inhibit fungal growth.

    Medicine: Applied in the treatment of fungal infections, particularly in patients with weakened immune systems.

    Industry: Utilized in the development of antifungal coatings and materials to prevent fungal contamination.

Mechanism of Action

The mechanism of action of Antifungal agent 19 involves targeting specific components of the fungal cell:

    Molecular Targets: The compound binds to ergosterol in the fungal cell membrane, disrupting its integrity.

    Pathways Involved: Inhibition of ergosterol synthesis leads to increased cell permeability and eventual cell death.

Comparison with Similar Compounds

Antifungal agent 19 is compared with other antifungal agents such as azoles, polyenes, and echinocandins:

    Azoles: Inhibit ergosterol synthesis but have different binding sites.

    Polyenes: Bind directly to ergosterol, forming pores in the cell membrane.

    Echinocandins: Inhibit glucan synthesis in the cell wall.

List of Similar Compounds

  • Fluconazole
  • Amphotericin B
  • Caspofungin

This compound stands out due to its unique binding mechanism and broad-spectrum activity against various fungal pathogens.

Properties

Molecular Formula

C19H18F4O2

Molecular Weight

354.3 g/mol

IUPAC Name

4-[(2S,3R,4R,5R)-5-(3-fluorophenyl)-3,4-dimethyloxolan-2-yl]-2-(trifluoromethyl)phenol

InChI

InChI=1S/C19H18F4O2/c1-10-11(2)18(25-17(10)12-4-3-5-14(20)8-12)13-6-7-16(24)15(9-13)19(21,22)23/h3-11,17-18,24H,1-2H3/t10-,11-,17-,18+/m1/s1

InChI Key

BZSUBFFEWPIHQV-BNFWDCBASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C

Canonical SMILES

CC1C(C(OC1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C

Origin of Product

United States

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